molecular formula C7H13NO3 B597528 Ethyl 2-(3-aminooxetan-3-yl)acetate CAS No. 1207175-54-9

Ethyl 2-(3-aminooxetan-3-yl)acetate

Cat. No. B597528
M. Wt: 159.185
InChI Key: IOZAQTKXFQIWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-aminooxetan-3-yl)acetate, also known as EAOA, is a chemical compound that is used in a variety of scientific research applications. EAOA is a derivative of the amino acid glycine, and is used as a building block in the synthesis of molecules. EAOA is used in the synthesis of peptides and peptidomimetics, and is also used to modify the properties of existing molecules. EAOA is a versatile compound that has been used in a range of scientific research applications, including drug design and development, biochemistry, and biochemical engineering.

Scientific Research Applications

Process Parameters for Ethyl Acetate Production

A study by Patil and Gnanasundaram (2020) reviews various process intensification techniques for the production of ethyl acetate, which is widely used as a solvent in paints, coatings, and flavors. They explore methods like reactive distillation and microwave reactive distillation, focusing on the effects of process parameters such as ethanol flow rate and choice of catalyst on ethyl acetate purity and production rate. This could be indirectly relevant to understanding the production processes that might involve or affect the synthesis of "Ethyl 2-(3-aminooxetan-3-yl)acetate" (Patil & Gnanasundaram, 2020).

Ionic Liquid-Based Technologies

Ostadjoo et al. (2018) discuss the potential of ionic liquids, like 1-ethyl-3-methylimidazolium acetate, for dissolving biopolymers such as cellulose and chitin. This review highlights the need for assessing the toxicity and environmental impact of these ionic liquids before large-scale industrial application. Although this doesn't directly mention "Ethyl 2-(3-aminooxetan-3-yl)acetate", the use of similar ethyl acetate derivatives in solvent applications is implied (Ostadjoo et al., 2018).

Liquid Organic Hydrogen Carrier (LOHC) Systems

Santacesaria et al. (2023) review the use of systems like ethanol-ethyl acetate in LOHC processes, where ethyl acetate is produced from bioethanol along with hydrogen as a by-product. This process demonstrates the renewable and environmentally friendly potential of using ethyl acetate in energy storage and transfer systems, which might intersect with the broader research interest around "Ethyl 2-(3-aminooxetan-3-yl)acetate" (Santacesaria et al., 2023).

properties

IUPAC Name

ethyl 2-(3-aminooxetan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-11-6(9)3-7(8)4-10-5-7/h2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZAQTKXFQIWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717347
Record name Ethyl (3-aminooxetan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-aminooxetan-3-yl)acetate

CAS RN

1207175-54-9
Record name Ethyl (3-aminooxetan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl oxetan-3-ylideneacetate (Preparation 38, 781 g, 5.49 mol) was dissolved in 2M ammonia in ethanol (8.24 L) and heated to 100° C. in a bomb for 5 hours. The reaction was concentrated in vacuo to afford the title compound as a mobile oil (750 g, 100% yield).
Quantity
781 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.24 L
Type
solvent
Reaction Step One
Yield
100%

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